REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:11][N:12]=[C:13]=[S:14]>C(O)(=O)C>[CH3:11][NH:12][C:13](=[S:14])[NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6]
|
Name
|
279.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
164.1 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
1000 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 95-100° C. in the course of 20 minutes without further heating
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
a clear solution from which the product slowly crystallizes out forms
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled to 15-20° C.
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
FILTRATION
|
Details
|
the material on the suction filter
|
Type
|
WASH
|
Details
|
is washed with acetic acid
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(NC=1C=C(C(=O)O)C=CC1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 404 g | |
YIELD: PERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |